molecular formula C3H4F3I B3046028 1,1,1-Trifluoro-2-iodo-propane CAS No. 118334-95-5

1,1,1-Trifluoro-2-iodo-propane

Cat. No.: B3046028
CAS No.: 118334-95-5
M. Wt: 223.96 g/mol
InChI Key: HHCQMYDFYORZCQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-iodo-propane is a halogenated hydrocarbon with the molecular formula C3H4F3I. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a propane backbone. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-iodo-propane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with appropriate reagents under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-iodo-propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of aryl and heteroaryl derivatives .

Scientific Research Applications

1,1,1-Trifluoro-2-iodo-propane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biological assays and studies.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-iodo-propane is unique due to its specific arrangement of fluorine and iodine atoms on a propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

1,1,1-trifluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCQMYDFYORZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558535
Record name 1,1,1-Trifluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118334-95-5
Record name 1,1,1-Trifluoro-2-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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